molecular formula C17H19ClN2O2S B2886884 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946327-95-3

3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2886884
CAS No.: 946327-95-3
M. Wt: 350.86
InChI Key: RLEBWGAGONHOHZ-UHFFFAOYSA-N
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Description

3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound with a molecular formula of C17H19ClN2O2S and a molecular weight of 350.86 g/mol

Preparation Methods

The synthesis of 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chlorobenzoyl chloride with an appropriate amine.

    Introduction of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where the amine group of the morpholine reacts with the benzamide intermediate.

    Attachment of the Thiophenyl Group: The thiophenyl group is attached via a coupling reaction, such as Suzuki–Miyaura coupling, which involves the reaction of a thiophenyl boronic acid with the benzamide intermediate in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro group in the benzamide core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times to achieve the desired products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules for various applications.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar compounds to 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide include other benzamide derivatives with different substituents. These compounds may share similar structural features but differ in their chemical and biological properties. For example:

    3-chloro-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamide: This compound has a piperidino group instead of a morpholino group, which may affect its reactivity and biological activity.

    3-chloro-N-(2-morpholino-2-(furan-3-yl)ethyl)benzamide: This compound has a furan ring instead of a thiophene ring, which may influence its chemical stability and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-15-3-1-2-13(10-15)17(21)19-11-16(14-4-9-23-12-14)20-5-7-22-8-6-20/h1-4,9-10,12,16H,5-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEBWGAGONHOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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